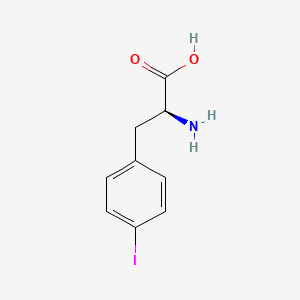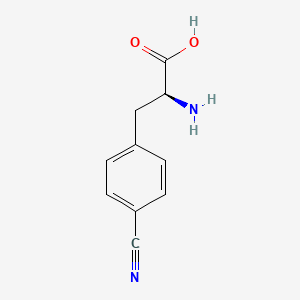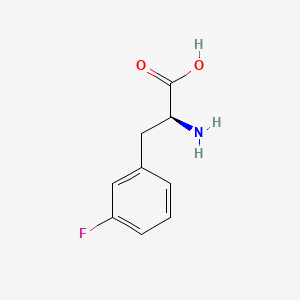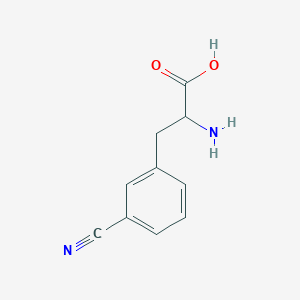
Fmoc-D-赖氨酸(Alloc)-OH
描述
Fmoc-D-Lys(Alloc)-OH: is a derivative of lysine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and an allyloxycarbonyl (Alloc) protecting group at the side chain amino group. These protecting groups are crucial in peptide synthesis, as they prevent unwanted side reactions during the assembly of peptide chains.
科学研究应用
Chemistry: Fmoc-D-Lys(Alloc)-OH is widely used in solid-phase peptide synthesis (SPPS) for the construction of complex peptide sequences. The protecting groups allow for selective deprotection and coupling steps, facilitating the synthesis of peptides with high purity and yield .
Biology and Medicine: In biological research, Fmoc-D-Lys(Alloc)-OH is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. In medicine, it is used in the development of peptide-based drugs and therapeutic agents .
Industry: The compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics .
作用机制
Target of Action
Fmoc-D-Lys(Alloc)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized. The Alloc group in the compound is specifically designed to protect the epsilon-amino group of the lysine residue during peptide synthesis .
Mode of Action
Fmoc-D-Lys(Alloc)-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group is removed under basic conditions, allowing the free amine to react with the carboxyl group of another amino acid or peptide. The Alloc group remains intact during this process, protecting the epsilon-amino group until it is selectively deprotected at a later stage .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It allows for the selective formation of peptide bonds without causing side reactions at the epsilon-amino group of the lysine residue . This is particularly important in the synthesis of complex peptides, where selective deprotection and coupling reactions are required .
Pharmacokinetics
The compound’s stability, solubility, and reactivity are crucial for its effectiveness in peptide synthesis .
Result of Action
The use of Fmoc-D-Lys(Alloc)-OH in peptide synthesis results in the selective formation of peptide bonds, leading to the production of the desired peptide sequence . The Alloc group can be selectively removed at a later stage to reveal the epsilon-amino group, allowing for further functionalization of the peptide .
Action Environment
The action of Fmoc-D-Lys(Alloc)-OH is influenced by several environmental factors. These include the pH of the reaction environment, the presence of other reagents, and the temperature . For example, the Fmoc group is removed under basic conditions, while the Alloc group requires the presence of a palladium catalyst for its removal . The compound is typically stored at 2-8°C to maintain its stability .
生化分析
Biochemical Properties
Fmoc-D-Lys(Alloc)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is used to protect the amino group of lysine during peptide synthesis, preventing unwanted reactions. The Alloc group protects the side chain of lysine, allowing for selective deprotection and further functionalization. Fmoc-D-Lys(Alloc)-OH interacts with various enzymes and proteins involved in peptide synthesis, such as Fmoc-protected amino acids and coupling reagents like HBTU and HATU. These interactions facilitate the formation of peptide bonds, leading to the synthesis of desired peptides .
Cellular Effects
Fmoc-D-Lys(Alloc)-OH influences various cellular processes, particularly in the context of peptide synthesis. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by incorporating synthesized peptides into cellular systems. These peptides can act as signaling molecules, influencing pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, Fmoc-D-Lys(Alloc)-OH-derived peptides can modulate gene expression by acting as transcription factors or interacting with DNA .
Molecular Mechanism
The mechanism of action of Fmoc-D-Lys(Alloc)-OH involves its role in peptide synthesis. The Fmoc group is removed under basic conditions, exposing the amino group of lysine for coupling reactions. The Alloc group is removed under mild conditions using palladium catalysts, allowing for selective deprotection of the lysine side chain. These deprotection steps enable the sequential addition of amino acids to form peptides. Fmoc-D-Lys(Alloc)-OH can also interact with enzymes involved in peptide synthesis, such as peptidyl transferases, facilitating the formation of peptide bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-D-Lys(Alloc)-OH can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions but can degrade under harsh conditions, such as prolonged exposure to strong acids or bases. Over time, the stability of Fmoc-D-Lys(Alloc)-OH can influence the efficiency of peptide synthesis, with potential long-term effects on cellular function observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Fmoc-D-Lys(Alloc)-OH can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively participate in peptide synthesis. At high doses, Fmoc-D-Lys(Alloc)-OH may exhibit toxic or adverse effects, such as cytotoxicity or disruption of normal cellular processes. These threshold effects highlight the importance of optimizing dosage levels in experimental settings to avoid potential toxicity .
Metabolic Pathways
Fmoc-D-Lys(Alloc)-OH is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, which facilitate the formation and cleavage of peptide bonds. Additionally, Fmoc-D-Lys(Alloc)-OH can influence metabolic flux and metabolite levels by incorporating synthesized peptides into metabolic pathways, potentially affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Fmoc-D-Lys(Alloc)-OH is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can participate in peptide synthesis. The transport and distribution of Fmoc-D-Lys(Alloc)-OH are crucial for its effective incorporation into peptides and subsequent biological activities .
Subcellular Localization
The subcellular localization of Fmoc-D-Lys(Alloc)-OH is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs. This localization is essential for the compound’s activity and function, ensuring that it is available for peptide synthesis and subsequent biological processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Lys(Alloc)-OH typically involves the protection of the amino and side chain groups of lysine. The process begins with the protection of the α-amino group using the Fmoc group. This is achieved by reacting lysine with Fmoc-chloride in the presence of a base such as sodium carbonate. The side chain amino group is then protected using Alloc-chloride in the presence of a base like triethylamine. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reactions .
Industrial Production Methods: Industrial production of Fmoc-D-Lys(Alloc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reactions are carried out in controlled environments to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions: Fmoc-D-Lys(Alloc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Alloc group can be removed using palladium-catalyzed hydrogenation.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; palladium on carbon (Pd/C) with hydrogen gas for Alloc removal.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU in the presence of bases like N,N-diisopropylethylamine (DIPEA).
Major Products:
Deprotection: Removal of Fmoc yields D-Lys(Alloc)-OH; removal of Alloc yields D-Lys-OH.
Coupling: Formation of peptide bonds with other amino acids or peptides.
相似化合物的比较
Fmoc-L-Lys(Alloc)-OH: Similar to Fmoc-D-Lys(Alloc)-OH but with the L-isomer of lysine.
Fmoc-D-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of Alloc for side chain protection.
Fmoc-D-Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.
Uniqueness: Fmoc-D-Lys(Alloc)-OH is unique due to the combination of Fmoc and Alloc protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and coupling steps, making it highly versatile in peptide synthesis .
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBNDXHENJDCBA-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679799 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214750-75-1 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-[(2-propen-1-yloxy)carbonyl]-D-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214750-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the advantage of using Fmoc-D-Lys(Alloc)-OH in the synthesis of Ganirelix compared to the original method?
A: The research article highlights that utilizing Fmoc-D-Lys(Alloc)-OH, alongside Fmoc-Lys(Alloc)-OH, in the synthesis of Ganirelix offers several advantages over the original method that employed Fmoc-HArg(Et)2-OH and Fmoc-D-HArg(Et)2-OH. [] This modified approach, involving the incorporation of these specific Fmoc-protected lysine derivatives, leads to a final Ganirelix product with higher purity and fewer impurities. [] This improvement in synthesis ultimately contributes to a more cost-effective large-scale production process for this important medication. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



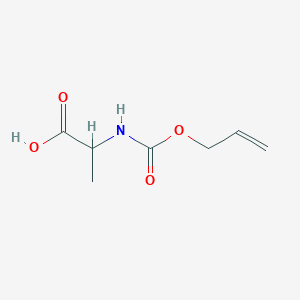
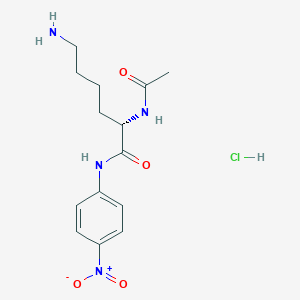
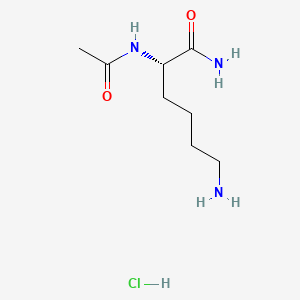
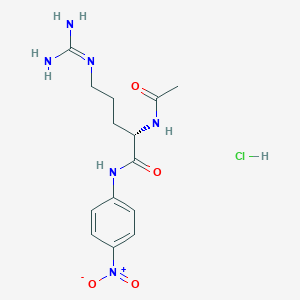

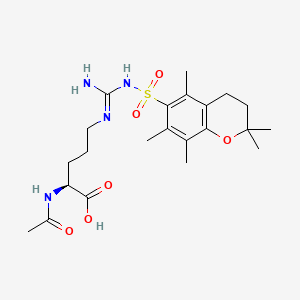

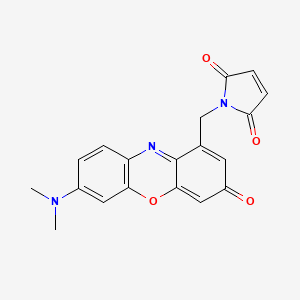
![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)
